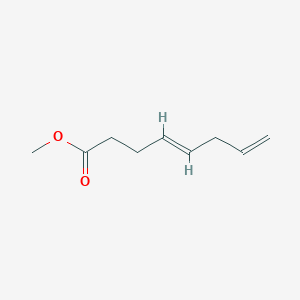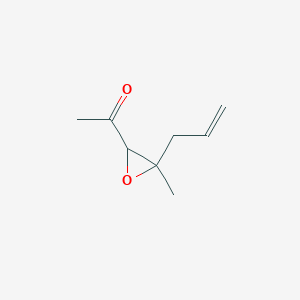
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone, also known as MVE, is a chemical compound that has been the subject of scientific research in recent years. MVE is a ketone that is commonly used in organic synthesis and has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Mechanism Of Action
The mechanism of action of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is not fully understood. However, researchers believe that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, one limitation of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is that it can be toxic at high concentrations. Care must be taken when handling 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone to avoid exposure to the skin and eyes.
Future Directions
There are many potential future directions for research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. One area of interest is the development of new anticancer drugs based on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. Researchers are also exploring the use of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in agriculture as a natural pesticide. Additionally, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may have potential applications in the development of new materials, such as polymers and resins. Further research is needed to fully understand the properties and potential applications of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone.
In conclusion, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a ketone that is commonly used in organic synthesis and has been found to have antifungal, antibacterial, and anticancer properties. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to inhibit the activity of certain enzymes and has antioxidant activity. While there are advantages to using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments, care must be taken to avoid exposure to high concentrations of the compound. Future research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may lead to the development of new drugs, pesticides, and materials.
Synthesis Methods
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone can be synthesized through the reaction of 3-methyl-2-buten-1-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified through distillation or chromatography.
Scientific Research Applications
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been studied extensively for its potential applications in the field of medicine. Researchers have found that 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has antifungal, antibacterial, and anticancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antiviral activity against the influenza virus.
properties
CAS RN |
189170-25-0 |
|---|---|
Product Name |
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(3-methyl-3-prop-2-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-4-5-8(3)7(10-8)6(2)9/h4,7H,1,5H2,2-3H3 |
InChI Key |
LJZXTLQMEDDURT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)(C)CC=C |
Canonical SMILES |
CC(=O)C1C(O1)(C)CC=C |
synonyms |
Ethanone, 1-[3-methyl-3-(2-propenyl)oxiranyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



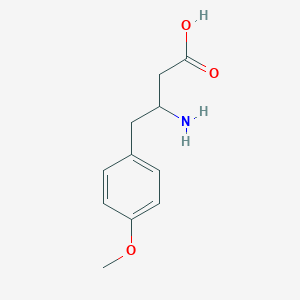
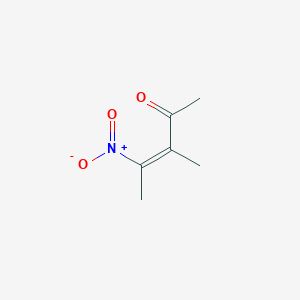
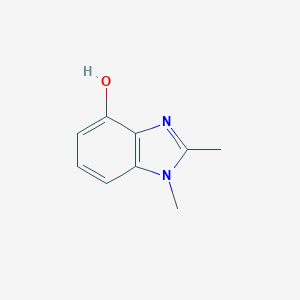
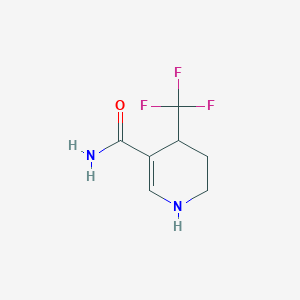
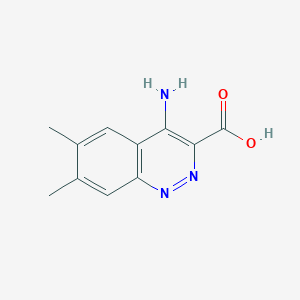
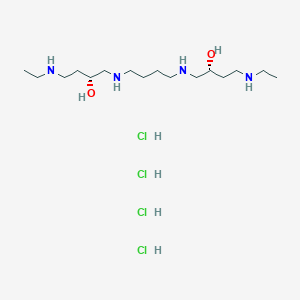
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
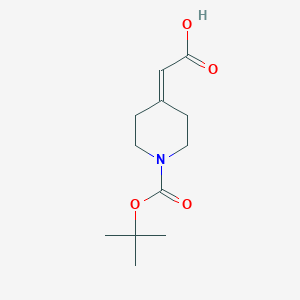
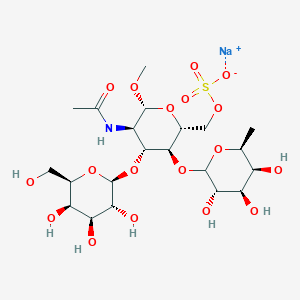
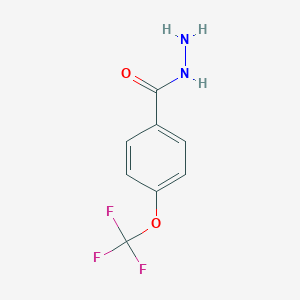
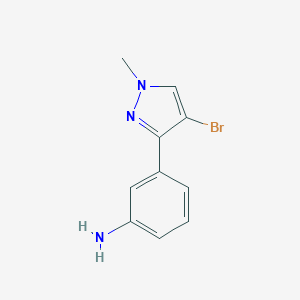
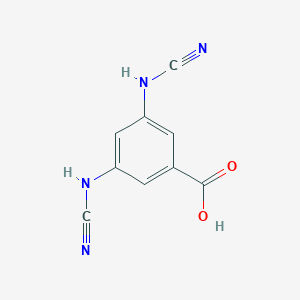
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
